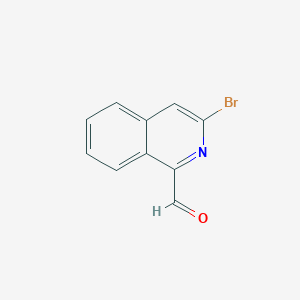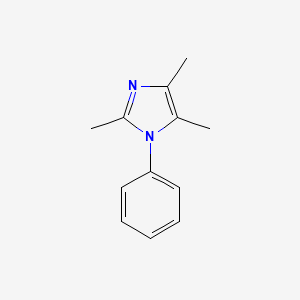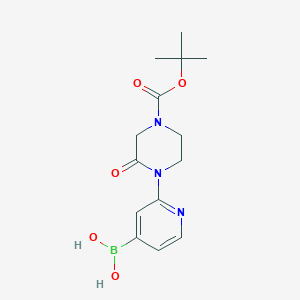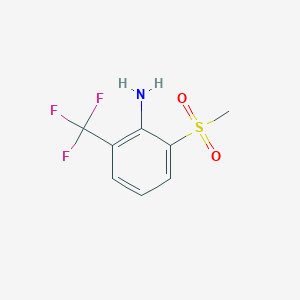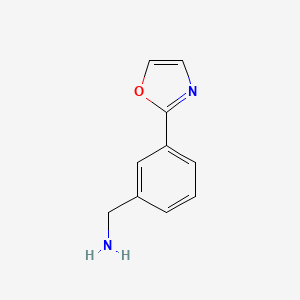![molecular formula C12H14N4 B15222447 [2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)
[2,2'-Bipyridine]-4,4'-diyldimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bipyridine]-4,4’-diyldimethanamine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a methylene bridge at the 4,4’ positions. It is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions. The compound’s unique structure allows it to act as a bidentate ligand, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-4,4’-diyldimethanamine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halide precursors and halogen-substituted heterocycles . This method is favored for its high yield and mild reaction conditions. Another approach involves the Ullmann coupling, where a keto bromo-pyridine undergoes homocoupling under NiCl2/Zn/PPh3 conditions .
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-4,4’-diyldimethanamine often employs large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalysis has been explored to improve yield and reduce reaction times . Additionally, alternative pathways involving sulfur and phosphorus compounds have been developed to address the challenges associated with traditional catalysis methods .
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Bipyridine]-4,4’-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions typically involve the addition of hydrogen to the pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially when coordinated to metal centers.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as methoxide for substitution reactions . The reaction conditions often involve the use of metal catalysts to facilitate the processes.
Major Products
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds .
Aplicaciones Científicas De Investigación
[2,2’-Bipyridine]-4,4’-diyldimethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [2,2’-Bipyridine]-4,4’-diyldimethanamine primarily involves its ability to chelate metal ions. By forming stable complexes with metals, the compound can influence various biochemical pathways. For example, its coordination with ruthenium ions has been shown to enhance luminescence properties, which is useful in imaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A closely related compound that also acts as a bidentate ligand but lacks the methylene bridge.
4,4’-Bipyridine: Similar in structure but with different coordination properties due to the position of the nitrogen atoms.
1,10-Phenanthroline: Another bidentate ligand with a similar coordination chemistry but a different ring structure.
Uniqueness
[2,2’-Bipyridine]-4,4’-diyldimethanamine is unique due to its methylene bridge, which provides additional flexibility and steric properties compared to other bipyridine derivatives. This structural feature allows for the formation of more diverse and stable metal complexes, enhancing its utility in various applications .
Propiedades
Fórmula molecular |
C12H14N4 |
|---|---|
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
[2-[4-(aminomethyl)pyridin-2-yl]pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H14N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8,13-14H2 |
Clave InChI |
LFSSTBJPULQNQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CN)C2=NC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



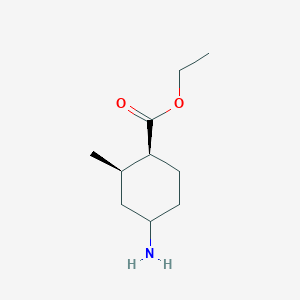
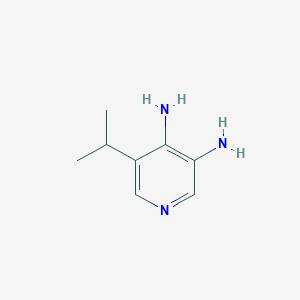
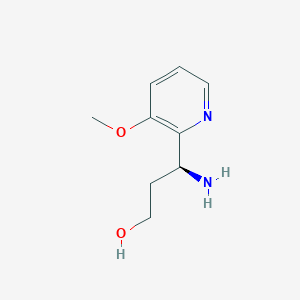
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
